molecular formula C10H11ClN2O B1524163 3-Amino-1-(2-chlorophenyl)pyrrolidin-2-one CAS No. 1250287-34-3

3-Amino-1-(2-chlorophenyl)pyrrolidin-2-one

Cat. No. B1524163
CAS RN: 1250287-34-3
M. Wt: 210.66 g/mol
InChI Key: VDSDJJOPJXUSMV-UHFFFAOYSA-N
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Description

3-Amino-1-(2-chlorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H11ClN2O and a molecular weight of 210.66 . It is used for research purposes .


Synthesis Analysis

The synthesis of pyrrolidin-2-ones, which includes 3-Amino-1-(2-chlorophenyl)pyrrolidin-2-one, involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .


Molecular Structure Analysis

The molecular structure of 3-Amino-1-(2-chlorophenyl)pyrrolidin-2-one consists of a pyrrolidin-2-one ring substituted with an amino group at the 3-position and a 2-chlorophenyl group at the 1-position .


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Scientific Research Applications

Medicinal Chemistry: Antiviral and Anticancer Agents

3-Amino-1-(2-chlorophenyl)pyrrolidin-2-one derivatives have shown promise in medicinal chemistry, particularly as antiviral and anticancer agents. The indole nucleus, to which this compound is related, has been utilized in the synthesis of drugs with high affinity to multiple receptors, aiding in the development of new therapeutic derivatives . These derivatives exhibit a range of biological activities, including antiviral properties against influenza A and Coxsackie B4 virus, as well as potential anticancer activities .

Agriculture: Plant Growth and Protection

In the agricultural sector, derivatives of pyrrolidin-2-one, which is structurally similar to 3-Amino-1-(2-chlorophenyl)pyrrolidin-2-one, are explored for their role in plant growth and protection. Indole-3-acetic acid, a plant hormone produced from tryptophan, contains the indole nucleus and is crucial for plant development . Such compounds could be pivotal in creating new formulations for enhancing crop yield and resistance to pathogens.

Material Science: Polymer Synthesis

The pyrrolidin-2-one ring is a key intermediate in the production of various polymers. It’s used in the synthesis of polyvinylpyrrolidone, a polymer with a wide range of applications, including as a binder in pharmaceutical tablets and as a stabilizer in food and cosmetics . Research into derivatives like 3-Amino-1-(2-chlorophenyl)pyrrolidin-2-one could lead to the development of new materials with improved properties.

Environmental Science: Eco-friendly Solvents

Derivatives of pyrrolidin-2-one are used in the formulation of eco-friendly solvents such as N-methylpyrrolidone (NMP), which is utilized in the electronics industry for cleaning and degreasing . The exploration of 3-Amino-1-(2-chlorophenyl)pyrrolidin-2-one in this field could contribute to the creation of safer, more sustainable solvents.

Biochemistry: Enzyme Inhibition

In biochemistry, the structural analogs of 3-Amino-1-(2-chlorophenyl)pyrrolidin-2-one are used in the study of enzyme inhibition, which is crucial for understanding metabolic pathways and developing drugs to treat various diseases . This compound could be instrumental in designing inhibitors for specific enzymes involved in disease progression.

Pharmacology: Drug Development

The pyrrolidin-2-one scaffold is widely used in pharmacology for drug development due to its versatility and the ability to induce significant pharmaceutical effects. Compounds with this structure have shown diverse biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant effects, making them valuable leads for new drug candidates .

Analytical Chemistry: Chromatography Standards

In analytical chemistry, compounds like 3-Amino-1-(2-chlorophenyl)pyrrolidin-2-one can serve as standards in chromatography, helping to identify and quantify substances within a mixture. Their unique chemical properties allow for precise calibration and improved analytical methods .

Industrial Applications: Chemical Intermediates

Lastly, in industrial applications, this compound can act as a chemical intermediate in the synthesis of various products. Its reactivity and structural features make it suitable for creating complex molecules used in different industries, ranging from pharmaceuticals to specialty chemicals .

properties

IUPAC Name

3-amino-1-(2-chlorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-7-3-1-2-4-9(7)13-6-5-8(12)10(13)14/h1-4,8H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSDJJOPJXUSMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(2-chlorophenyl)pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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